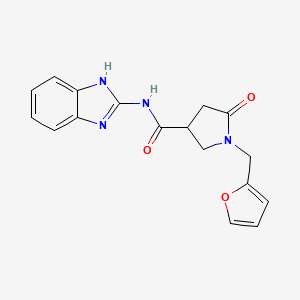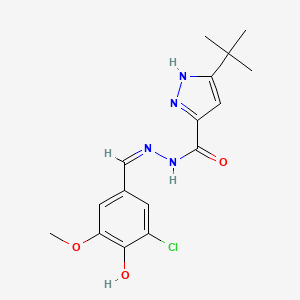![molecular formula C18H27N3O4 B6141119 N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea, commonly known as DPU-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DPU-4 is not fully understood. However, it has been suggested that DPU-4 may act by modulating various signaling pathways in cells. For example, DPU-4 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cell growth and survival. DPU-4 has also been shown to modulate the glutamate receptor signaling pathway, which is involved in the pathogenesis of neurological disorders. Additionally, DPU-4 has been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DPU-4 has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects of DPU-4 include:
1. Inhibition of cancer cell growth: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Anti-inflammatory effects: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DPU-4 has several advantages and limitations for lab experiments. Some of the advantages of DPU-4 include:
1. High purity: DPU-4 can be synthesized to high purity, making it a suitable compound for lab experiments.
2. Wide range of effects: DPU-4 exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research areas.
Some of the limitations of DPU-4 include:
1. Limited availability: DPU-4 is not commercially available and must be synthesized in the lab.
2. Limited toxicity data: There is limited toxicity data available for DPU-4, making it difficult to determine safe dosages for lab experiments.
Orientations Futures
There are several future directions for the study of DPU-4. Some of these directions include:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of DPU-4.
2. Development of analogs: The development of analogs of DPU-4 may lead to compounds with improved efficacy and safety profiles.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of DPU-4 in humans.
4. Application in other research areas: DPU-4 may have potential applications in other research areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, DPU-4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have potential applications in cancer research, neurological disorders, and inflammation. Further research is needed to fully understand the mechanism of action of DPU-4 and to determine its safety and efficacy in humans.
Méthodes De Synthèse
DPU-4 can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyaniline with 2,2-dimethyl-1,3-propanediol and pyrrolidine-3,5-dione. The resulting compound is then treated with urea to obtain DPU-4. The synthesis method has been optimized to yield high purity and high yield of DPU-4.
Applications De Recherche Scientifique
DPU-4 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research areas. Some of the areas where DPU-4 has been studied include:
1. Cancer Research: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPU-4 may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival.
2. Neurological Disorders: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been suggested that DPU-4 may act by modulating the glutamate receptor signaling pathway, which is known to be involved in the pathogenesis of these disorders.
3. Inflammation: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation. It has been suggested that DPU-4 may act by inhibiting the NF-κB signaling pathway, which is known to play a key role in the inflammatory response.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)11-21-10-12(8-16(21)22)19-17(23)20-14-7-6-13(24-4)9-15(14)25-5/h6-7,9,12H,8,10-11H2,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOTASANDZQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117767.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)


![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)